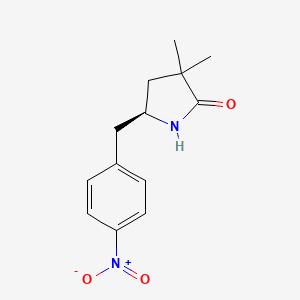

(S)-3,3-Dimethyl-5-(4-nitrobenzyl)pyrrolidin-2-one

Description

(S)-3,3-Dimethyl-5-(4-nitrobenzyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a nitrobenzyl group and the chiral center at the pyrrolidinone ring contribute to its unique chemical properties and reactivity.

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

(5S)-3,3-dimethyl-5-[(4-nitrophenyl)methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C13H16N2O3/c1-13(2)8-10(14-12(13)16)7-9-3-5-11(6-4-9)15(17)18/h3-6,10H,7-8H2,1-2H3,(H,14,16)/t10-/m0/s1 |

InChI Key |

PWXVRXPYUDGHNH-JTQLQIEISA-N |

Isomeric SMILES |

CC1(C[C@@H](NC1=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |

Canonical SMILES |

CC1(CC(NC1=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3-Dimethyl-5-(4-nitrobenzyl)pyrrolidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylpyrrolidin-2-one and 4-nitrobenzyl bromide.

Nucleophilic Substitution: The 4-nitrobenzyl bromide undergoes a nucleophilic substitution reaction with the pyrrolidinone, facilitated by a base such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3-Dimethyl-5-(4-nitrobenzyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

Reduction: 3,3-Dimethyl-5-(4-aminobenzyl)pyrrolidin-2-one.

Oxidation: Various oxidized derivatives depending on the specific conditions used.

Substitution: Substituted benzyl derivatives with different functional groups.

Scientific Research Applications

(S)-3,3-Dimethyl-5-(4-nitrobenzyl)pyrrolidin-2-one has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Biological Studies: Its derivatives are studied for their biological activities, such as antimicrobial and anticancer properties.

Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3,3-Dimethyl-5-(4-nitrobenzyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.

Comparison with Similar Compounds

Similar Compounds

3,3-Dimethylpyrrolidin-2-one: Lacks the nitrobenzyl group, resulting in different reactivity and applications.

5-(4-Nitrobenzyl)pyrrolidin-2-one: Similar structure but without the dimethyl substitution, affecting its chemical properties.

4-Nitrobenzyl derivatives: Compounds with similar nitrobenzyl groups but different core structures, leading to varied biological activities.

Uniqueness

(S)-3,3-Dimethyl-5-(4-nitrobenzyl)pyrrolidin-2-one is unique due to the combination of its chiral center, nitrobenzyl group, and pyrrolidinone core. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Biological Activity

(S)-3,3-Dimethyl-5-(4-nitrobenzyl)pyrrolidin-2-one, with the CAS number 2241594-67-0, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial and antifungal activities, as well as its structural characteristics and implications for medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₆N₂O₃

- Molecular Weight : 248.28 g/mol

- CAS Number : 2241594-67-0

The compound features a pyrrolidine ring substituted with a nitrobenzyl group, which is critical for its biological activity. The presence of the nitro group is often associated with enhanced bioactivity due to electronic effects that influence molecular interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives, including this compound. In vitro tests have demonstrated that this compound exhibits significant antibacterial activity against several strains of bacteria.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.0039 - 0.025 | Staphylococcus aureus, Escherichia coli |

| 2,6-Dipiperidino-1,4-dibromobenzene | 0.001 - 0.005 | Various Gram-positive bacteria |

| 2,4,6-Tripyrrolidinochlorobenzene | 0.005 - 0.01 | Gram-negative bacteria |

The Minimum Inhibitory Concentration (MIC) values indicate potent activity against both Gram-positive and Gram-negative bacterial strains, particularly Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity in various assays. Research indicates that compounds with similar structures can inhibit fungal growth effectively.

Table 2: Antifungal Activity of Related Compounds

| Compound | MIC (mg/mL) | Target Fungi |

|---|---|---|

| This compound | TBD | Candida albicans |

| Pyrrolidine derivatives | TBD | Aspergillus niger |

While specific MIC values for this compound against fungi are still being explored, related compounds have demonstrated efficacy in inhibiting fungal growth .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interferes with essential cellular processes in bacteria and fungi, potentially disrupting cell wall synthesis or protein function.

Case Studies

-

Study on Antibacterial Efficacy :

A study published in MDPI investigated the antibacterial efficacy of various pyrrolidine derivatives. The results indicated that modifications to the pyrrolidine structure could enhance bioactivity significantly. The study found that this compound showed promising results in inhibiting bacterial growth within a short time frame . -

Antifungal Screening :

Another investigation focused on the antifungal properties of related compounds showed that structural variations influenced antifungal potency. While specific data for this compound were limited at the time of review, ongoing research aims to establish clearer correlations between structure and activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.